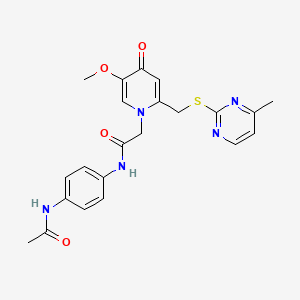
N-(4-acetamidophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-acetamidophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity, including:
- An acetamido group.
- A methoxy group.
- A pyrimidine moiety.
- A pyridine derivative.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, hydroxypyridinone derivatives have shown effective inhibition of oxidative stress markers. The structure of this compound suggests potential antioxidant properties due to the presence of the pyridine and methoxy groups, which can stabilize free radicals.
Inhibition of Enzymatic Activity
Compounds structurally related to this compound have been studied for their ability to inhibit specific enzymes. For example, inhibitors targeting aldose reductase (ALR2) are crucial in managing diabetic complications. Similar derivatives have demonstrated IC50 values ranging from 0.789 μM to 17.11 μM against ALR2, indicating a strong potential for therapeutic application in diabetes management .
Case Study 1: Aldose Reductase Inhibition
A study focused on hydroxypyridinone derivatives revealed that modifications in substituents significantly affected inhibitory activity against ALR2. The most potent compound exhibited an IC50 value of 0.789 μM, highlighting the importance of structural optimization in drug design .
Table 1: Inhibitory Activity of Hydroxypyridinone Derivatives
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 7l | 0.789 | 25.23 |
| Eparlestat | 17.37 | - |
Case Study 2: Antioxidative Action
In another investigation, phenolic compounds similar to this compound showed significant DPPH radical scavenging activity, with a notable inhibition rate surpassing that of Trolox, a well-known antioxidant .
Table 2: DPPH Radical Scavenging Activity
| Compound | Inhibition Rate (%) |
|---|---|
| 7l | 41.48 |
| Trolox | 11.89 |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its diverse functional groups.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-14-8-9-23-22(24-14)32-13-18-10-19(29)20(31-3)11-27(18)12-21(30)26-17-6-4-16(5-7-17)25-15(2)28/h4-11H,12-13H2,1-3H3,(H,25,28)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIRVMXWAAIQJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)NC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














